molecular formula C7H7F3N2O2S B2392249 2-Amino-5-(trifluoromethyl)benzenesulfonamide CAS No. 201224-78-4

2-Amino-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B2392249
M. Wt: 240.2
InChI Key: DUUMQJFIEARDDL-UHFFFAOYSA-N
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Description

“2-Amino-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C7H7F3N2O2S . It is related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B . Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .


Synthesis Analysis

While specific synthesis methods for “2-Amino-5-(trifluoromethyl)benzenesulfonamide” were not found, there are studies on the synthesis of related benzenesulfonamide derivatives. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as potential antiproliferative agents . Another study discussed the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .


Molecular Structure Analysis

The molecular weight of “2-Amino-5-(trifluoromethyl)benzenesulfonamide” is 225.19 . The molecular structure can be represented by the SMILES string NS(=O)(=O)c1ccccc1 .


Physical And Chemical Properties Analysis

“2-Amino-5-(trifluoromethyl)benzenesulfonamide” is a solid substance . It has a melting point of 180-184°C . It is soluble in methanol .

properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMQJFIEARDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

A solution of 2-benzylamino-5-trifluoromethylbenzenesulfonamide (7.3 g) in methanol (80 mL) was supplemented with 10% Pd/C (0.73 g) and submitted to hydrogen under pressure (4 bars) during 90 min. at room temperature. The insoluble material was removed by filtration and the filtrate was concentrated to dryness. The residue was crystallized in methanol-water to give the title compound (yield: 5 g); m.p. 142-143° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.73 g
Type
catalyst
Reaction Step Four

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